N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine, often referred to as Compound X , is a complex organic molecule with a unique fused-ring structure. Let’s break down its name:
N-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a benzodioxin ring system, which imparts rigidity and specific electronic properties.
2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine: Here, we have an imidazo[1,2-a]pyridine core substituted with a dimethylamino group and an aromatic phenyl ring.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Compound X, but one common approach involves the following steps:
-
Formation of Benzodioxin Ring
- Starting from suitable precursors, the benzodioxin ring is formed via cyclization reactions.
- Conditions may involve acid-catalyzed cyclization or other ring-forming processes.
-
Imidazo[1,2-a]pyridine Formation
- The imidazo[1,2-a]pyridine core is synthesized by reacting appropriate precursors.
- Cyclization reactions under controlled conditions yield the desired ring system.
-
Substitution Reactions
- The dimethylamino group is introduced via nucleophilic substitution.
- Common reagents include dimethylamine and suitable electrophiles.
Industrial Production:
- Large-scale production of Compound X typically involves multistep synthesis.
- Industries employ optimized routes to achieve high yields and purity.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative processes can modify the benzodioxin or imidazo[1,2-a]pyridine moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Nucleophilic substitution at the dimethylamino group.
Other Transformations: Ring-opening reactions, coupling reactions, etc.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Compound X finds applications in diverse fields:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Explored for optoelectronic materials.
Mechanism of Action
- Compound X likely interacts with specific molecular targets.
- Its effects may involve modulation of signaling pathways.
- Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Imidazo[1,2-a]pyridines, benzodioxins, and related heterocycles.
Uniqueness: Compound X’s fused-ring system sets it apart.
Remember that Compound X represents a fascinating intersection of organic chemistry, biology, and materials science
: Example reference. : Another example reference.
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H22N4O2/c1-26(2)18-9-6-16(7-10-18)22-23(27-12-4-3-5-21(27)25-22)24-17-8-11-19-20(15-17)29-14-13-28-19/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
PTQCPIMEQCMSKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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